molecular formula C8H5FO2S2 B13251931 1-Benzothiophene-3-sulfonyl fluoride

1-Benzothiophene-3-sulfonyl fluoride

Cat. No.: B13251931
M. Wt: 216.3 g/mol
InChI Key: KLKDDODGLRHGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzothiophene-3-sulfonyl fluoride is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a sulfonyl fluoride group at the third position of the benzothiophene ring. Benzothiophenes have diverse applications in medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1-Benzothiophene-3-sulfonyl fluoride can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method leads to the formation of benzothiophene motifs via a quaternary spirocyclization intermediate . Another method involves the reaction of alkynyl sulfides with aryne intermediates, which provides a straightforward route to benzothiophene derivatives . These methods are advantageous due to their step- and atom-economy, as well as their compatibility with various functional groups.

Chemical Reactions Analysis

1-Benzothiophene-3-sulfonyl fluoride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.

    Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzothiophene-3-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzothiophene-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes, making the compound useful in biochemical studies and drug development .

Comparison with Similar Compounds

1-Benzothiophene-3-sulfonyl fluoride can be compared with other benzothiophene derivatives, such as:

Properties

Molecular Formula

C8H5FO2S2

Molecular Weight

216.3 g/mol

IUPAC Name

1-benzothiophene-3-sulfonyl fluoride

InChI

InChI=1S/C8H5FO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H

InChI Key

KLKDDODGLRHGOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.